脱氢尼群地平-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

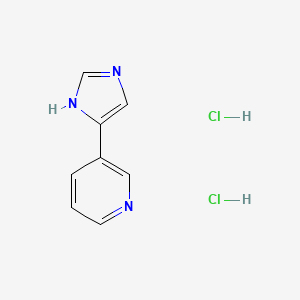

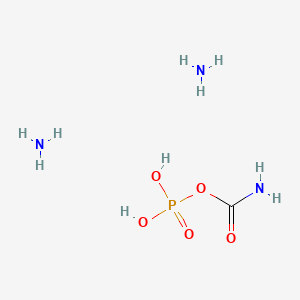

Dehydro Nifedipine-d6 is a synthetic compound derived from the calcium channel blocker nifedipine . It is the main labeled Nifedipine metabolite in human plasma . It is used for pharmaceutical analytical testing .

Synthesis Analysis

The synthesis of compounds like Dehydro Nifedipine-d6 is crucial. Tremendous efforts have been made after the discovery of the Biginelli condensation reaction in the synthesis of dihydropyrimidines . Extensive studies have been carried out, from the specific selection of Biginelli adducts to the variation in the formed intermediates to achieve target compounds containing heterocyclic rings, aldehydes, a variety of ketones, halogens, and many other desired functionalities .Molecular Structure Analysis

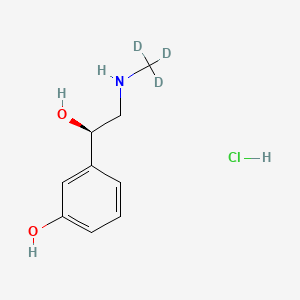

The molecular formula of Dehydro Nifedipine-d6 is C17H10D6N2O6 .Chemical Reactions Analysis

Dehydro Nifedipine-d6 is the deuterium labeled Dehydro Nifedipine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

The molecular weight of Dehydro Nifedipine-d6 is 350.36 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Calcium Channel Blocker

Dehydro Nifedipine-d6 is a synthetic compound derived from the calcium channel blocker nifedipine . It is used in research related to the blockage of calcium channels, which play a crucial role in various physiological processes such as muscle contraction and neurotransmitter release .

Hypertension Research

Dehydro Nifedipine-d6 finds its application in the research of hypertension and cardiovascular diseases . It is used in the synthesis of dihydropyrimidines, which act as efficient calcium channel blockers and affect the calcium ions’ intake in vascular smooth muscle, hence managing hypertension .

Ion Channel Research

Dehydro Nifedipine-d6 is also used in the research of ion channels . It is used for the blockage of K+ ions activated by Ca2+ ions in human erythrocytes .

Drug Metabolism Studies

Dehydro Nifedipine-d6 is used in studies related to drug metabolism . Nifedipine undergoes oxidative biotransformation in the human body into pharmacologically inactive metabolites, dehydronifedipine and hydroxydehydro nifedipine carboxylate .

Analytical Chemistry

In the field of analytical chemistry, Dehydro Nifedipine-d6 is used in the development of analytical methods for the determination of nifedipine in biological matrices .

Pharmaceutical Research

Dehydro Nifedipine-d6 is used in pharmaceutical research for the development of new drugs . It is used in the synthesis of various functional groups, which further its applications in the development of new pharmaceutical compounds .

安全和危害

Safety data sheets suggest that in case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If it contacts the skin, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .

作用机制

Target of Action

Dehydro Nifedipine-d6 is a derivative of Nifedipine, a well-known calcium channel blocker . The primary targets of Dehydro Nifedipine-d6 are likely to be the same as those of Nifedipine, which are the L-type calcium channels in vascular smooth muscle and myocardial cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.

Mode of Action

Dehydro Nifedipine-d6, like Nifedipine, acts by blocking the voltage-gated L-type calcium channels . This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . The result is a decrease in blood pressure and an increase in the supply of oxygen to the heart.

Biochemical Pathways

It is known that nifedipine and its derivatives inhibit the influx of calcium ions through l-type calcium channels . This action disrupts the calcium-dependent signaling pathways, leading to relaxation of vascular smooth muscle and vasodilation.

Pharmacokinetics

Nifedipine, from which dehydro nifedipine-d6 is derived, is known to undergo hepatic metabolism via the cyp3a4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites . The pharmacokinetics of Nifedipine can be influenced by factors such as reduced protein binding and reduced enzyme activity, as seen in patients with liver cirrhosis .

Result of Action

The molecular and cellular effects of Dehydro Nifedipine-d6 are likely to be similar to those of Nifedipine. By blocking L-type calcium channels, Dehydro Nifedipine-d6 reduces the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and vasodilation . This results in a decrease in blood pressure and an increase in the supply of oxygen to the heart.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dehydro Nifedipine-d6. For instance, Nifedipine is known to be light-sensitive and can be photolytically degraded at visible wavelengths . Moreover, Nifedipine is likely to be rapidly degraded in aquatic environments . These factors may also apply to Dehydro Nifedipine-d6, given its structural similarity to Nifedipine.

属性

IUPAC Name |

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQHJQGNGLQJPF-LIJFRPJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661880 |

Source

|

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125464-52-0 |

Source

|

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)

![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)

![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)